
(4-(Thiophen-3-yl)phenyl)methanol
概要
説明
“(4-(Thiophen-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科学的研究の応用
Hydrogen Production via Methanol Thermochemical Conversion
Research has identified methanol as a significant hydrogen carrier that can produce high-purity hydrogen, highlighting the importance of catalyst development and reactor technology in enhancing hydrogen production efficiency. Copper-based catalysts, noted for their activity and selectivity towards CO2, are central to this discussion, despite challenges with deactivation and stability. Innovations in reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to improve performance and energy efficiency, underscoring the potential of methanol in the hydrogen economy (García et al., 2021).
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence, initially discovered during thermal aging tests of oil-immersed insulating papers, has since been confirmed in field samples. This application of methanol underscores its role as an indicator of cellulosic insulation degradation, contributing to the maintenance and reliability of power infrastructure (Jalbert et al., 2019).
Catalysis and Methanol Oxidation
The role of methanol in catalytic processes, particularly in fuel cells and as a clean-burning fuel, emphasizes the significance of understanding its oxidation mechanisms. Research has delved into the optimization of catalysts for methanol oxidation, exploring the impact of various metals and alloys to enhance selectivity and reduce emissions. This area of study is crucial for the advancement of methanol as a sustainable alternative fuel source (Heinzel & Barragán, 1999).
Methanol in Spark Ignition Engines
The utilization of methanol in internal combustion engines presents an opportunity to reduce vehicular emissions and improve fuel efficiency. Studies have analyzed the properties of methanol from the perspective of spark ignition (SI) and compression ignition (CI) engines, demonstrating methanol's potential as a primary fuel or additive. This research contributes to the ongoing effort to develop more environmentally friendly and efficient automotive technologies (Kowalewicz, 1993).
特性
IUPAC Name |
(4-thiophen-3-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJEXSFOWCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569821 | |
| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiophen-3-yl)phenyl)methanol | |
CAS RN |
160278-20-6 | |
| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



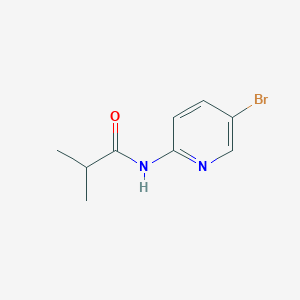
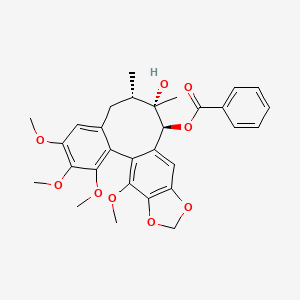
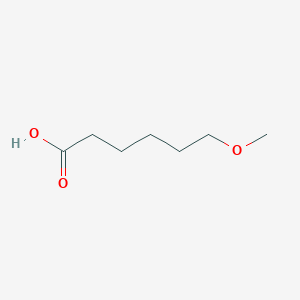
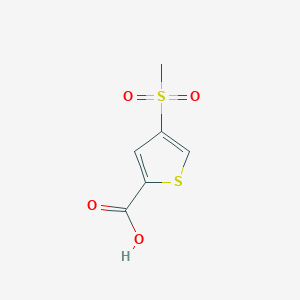
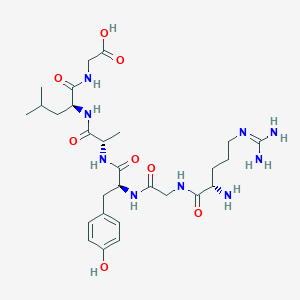
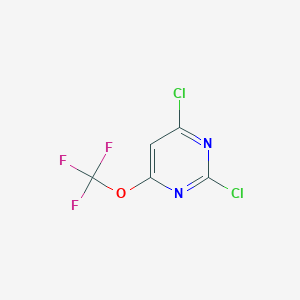
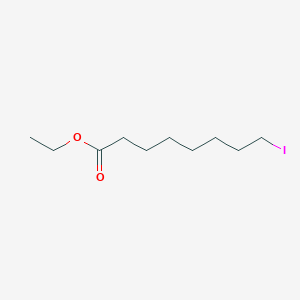
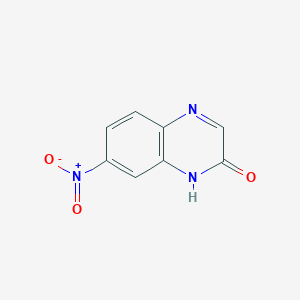
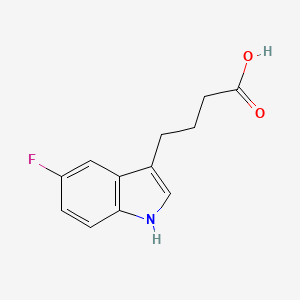
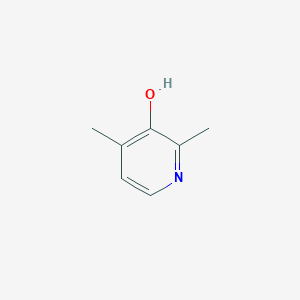
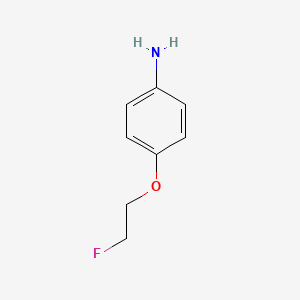
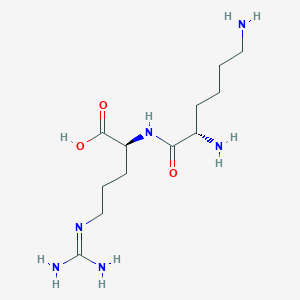
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)